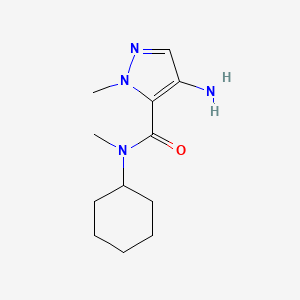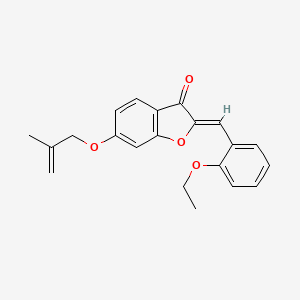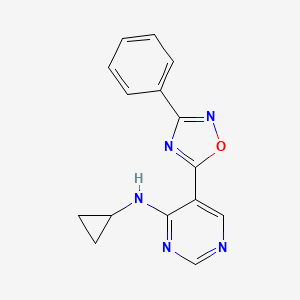
3-(2H-Triazol-4-yl)propan-1-amine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(2H-Triazol-4-yl)propan-1-amine;dihydrochloride” is a compound with the molecular weight of 199.08 . It has the IUPAC name of 3-(1H-1,2,3-triazol-4-yl)propan-1-amine dihydrochloride . It is typically stored at room temperature and comes in a powder form .
Synthesis Analysis
The synthesis of triazole derivatives often involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . In one study, N-substituted (prop-2-yn-1-yl)amines were used in the synthesis of 1,2,3-triazole hybrids .Molecular Structure Analysis
The molecular structure of “3-(2H-Triazol-4-yl)propan-1-amine;dihydrochloride” can be represented by the SMILES stringNCCCN1C=NC=N1.[H]Cl.[H]Cl . The InChI code for this compound is 1S/C5H10N4.2ClH/c6-2-1-3-9-5-7-4-8-9;;/h4-5H,1-3,6H2;2*1H . Physical And Chemical Properties Analysis
“3-(2H-Triazol-4-yl)propan-1-amine;dihydrochloride” is a solid compound with a molecular weight of 199.08 . It is typically stored at room temperature and comes in a powder form .Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Synthesis
A novel microwave-assisted synthesis method for 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides has been developed, utilizing a two-step approach involving N-guanidinosuccinimide and amines under microwave irradiation. This method allows for the efficient preparation of diverse 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, showcasing the compound's role as a building block in medicinal and agricultural chemistry (Tan, Lim, & Dolzhenko, 2017).
Antimicrobial and Antifungal Activities
Several 1,2,4-triazole derivatives, synthesized from reactions involving primary amines, have demonstrated notable antimicrobial activities. These compounds, including those synthesized through derivatization of 3-(2H-Triazol-4-yl)propan-1-amine, exhibit efficacy against various microorganisms, suggesting their potential as leads for developing new antimicrobial agents (Bektaş et al., 2010).
Corrosion Inhibition
Triazole derivatives have been investigated for their effectiveness as corrosion inhibitors on mild steel in acidic media. Studies involving compounds structurally related to 3-(2H-Triazol-4-yl)propan-1-amine; dihydrochloride have shown promising results, with certain derivatives offering substantial protection against corrosion, highlighting the utility of triazole-based compounds in industrial applications (Chaitra, Mohana, & Tandon, 2015).
Metal Organic Frameworks (MOFs)
Research on amine-decorated luminescent MOFs has explored the strategic design of triazine-based dicarboxylate ligands with primary and secondary amino groups. These MOFs exhibit selective gas/vapor sorption properties and show promise for nanomolar sensing of contaminants in water, demonstrating the potential of amine-functionalized compounds in environmental monitoring and remediation technologies (Das & Mandal, 2018).
Photophysical Properties
New derivatives of 4-amino-7-nitrobenzofurazan have been synthesized, with some incorporating primary amine functionalities related to 3-(2H-Triazol-4-yl)propan-1-amine. These compounds have been studied for their photophysical properties, contributing to the development of novel fluorescent materials for various applications (Bem et al., 2007).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(2H-triazol-4-yl)propan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4.2ClH/c6-3-1-2-5-4-7-9-8-5;;/h4H,1-3,6H2,(H,7,8,9);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRBKNJZEDPGFNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=C1CCCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2H-Triazol-4-yl)propan-1-amine;dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-3-[2-Chloro-4-(cyclopentyloxy)-5-methoxyphenyl]acrylic acid](/img/structure/B2783696.png)



![1-[(4-fluorophenyl)methoxy]-N-(2-methylphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2783706.png)
![methyl 2-[({[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2783707.png)

![2-Chloro-1-(5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thienyl)-1-ethanone](/img/structure/B2783711.png)

![2-(4-Ethoxyphenyl)-5-(3-methylbutyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2783713.png)


